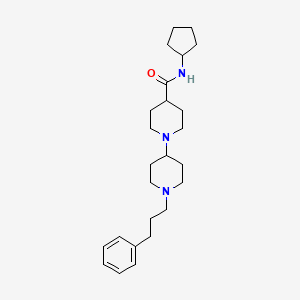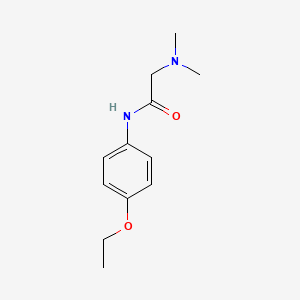![molecular formula C12H16N4O B4896304 N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide, also known as PZQ or praziquantel, is a chemical compound used to treat parasitic infections caused by flatworms. It was first synthesized in the 1970s and has since become the drug of choice for treating schistosomiasis, a disease caused by parasitic worms that affect more than 200 million people worldwide.
Mécanisme D'action
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide works by disrupting the membrane integrity of the parasitic worms, leading to muscle contraction and paralysis. This eventually results in the death of the worms and their elimination from the body.
Biochemical and Physiological Effects:
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been shown to have minimal side effects in humans, with the most common being mild gastrointestinal symptoms. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-2 hours. N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is also known to cross the blood-brain barrier and may have effects on neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a widely used and effective tool for studying parasitic infections in laboratory settings. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. However, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has limitations in terms of its specificity and selectivity for different types of parasites, and its effects may vary depending on the stage of infection.
Orientations Futures
There are several areas of research that could benefit from further investigation into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide and its potential applications. These include:
1. Development of new formulations and delivery methods to improve efficacy and reduce side effects.
2. Investigation of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on other parasitic infections, such as tapeworms and flukes.
3. Exploration of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential use in treating other diseases, such as cancer and epilepsy.
4. Study of N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's effects on neurotransmitter systems and its potential use in treating psychiatric disorders.
In conclusion, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide is a highly effective and widely used drug for treating parasitic infections caused by flatworms. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory settings have been extensively studied. Future research into N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide's potential applications could have important implications for the treatment of a variety of diseases.
Méthodes De Synthèse
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide can be synthesized through a multistep process involving the reaction of 4-chloro-2-methylphenyl isocyanate with 3-hydrazinopyrazole, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been extensively studied for its efficacy against schistosomiasis and other parasitic infections. It has been shown to be highly effective in killing adult worms and reducing the severity of symptoms in infected individuals. In addition, N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide has been investigated for its potential use in treating other diseases, such as cancer and epilepsy.
Propriétés
IUPAC Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-7-10(16-6-5-12(13)15-16)3-4-11(8)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYMEYUEZUKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(=N2)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)-2-methylphenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)


![3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896289.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)